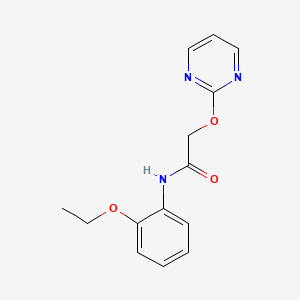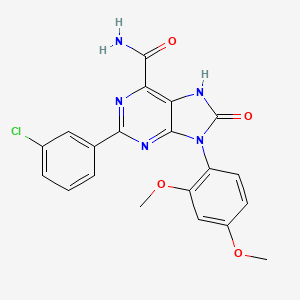![molecular formula C21H23F2N5O2S B6487901 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 896313-13-6](/img/structure/B6487901.png)
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a synthetic organic compound characterized by a unique structural framework. This compound is noteworthy for its multifunctional chemical properties, making it a subject of interest in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: : The preparation of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide typically involves a multi-step synthetic route.
The initial step may include the formation of the triazole ring through a cyclization reaction involving cyclohexyl-substituted hydrazine and a suitably functionalized acyl hydrazide.
The pyrrole ring is subsequently introduced via a nucleophilic substitution reaction.
The final step usually involves the coupling of the triazole-pyrrole intermediate with an acetamide derivative containing the difluoromethoxyphenyl group under mild reaction conditions.
Industrial Production Methods
Industrial production often employs optimized reaction conditions to maximize yield and purity, incorporating techniques such as high-pressure liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions may involve reagents like lithium aluminum hydride (LAH), reducing certain functional groups within the molecule without altering the core structure.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for functionalization and derivatization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced amide derivatives.
Substitution products: Halogenated, nitrated, sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in coordination chemistry to form complexes that catalyze various organic reactions.
Material Science: : Employed in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it valuable in biochemical research.
Protein Interaction Studies: : Used in probing protein-ligand interactions due to its affinity for certain protein domains.
Medicine
Pharmaceuticals: : Explored as a potential drug candidate for its pharmacological activity, particularly in targeting specific enzymes and receptors.
Industry
Agrochemicals: : Investigated for use in developing new pesticides and herbicides.
Dyes and Pigments: : Applied in the manufacture of high-performance dyes and pigments.
Mechanism of Action
The compound's mechanism of action largely revolves around its ability to interact with specific molecular targets, including enzymes and receptors. The sulfur atom within the sulfanyl group plays a crucial role in binding to active sites, while the difluoromethoxyphenyl group enhances its binding affinity and specificity. The molecular pathway often involves inhibition of enzymatic activity or modulation of receptor functions, leading to downstream biological effects.
Comparison with Similar Compounds
Unique Features
The combination of a triazole and pyrrole ring in the same molecular framework is relatively unique.
Presence of a difluoromethoxyphenyl group imparts distinct chemical and biological properties.
Similar Compounds
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: : Similar structure but lacks the difluoromethoxy group.
2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide: : Differs in the substituent on the triazole ring.
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O2S/c22-20(23)30-17-10-8-16(9-11-17)24-18(29)14-31-21-26-25-19(15-6-2-1-3-7-15)28(21)27-12-4-5-13-27/h4-5,8-13,15,20H,1-3,6-7,14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRGEMRYGFWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate](/img/structure/B6487821.png)
![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea](/img/structure/B6487833.png)
![N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B6487853.png)
![N-cyclopropyl-8-methoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6487859.png)
![8-butyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6487861.png)
![N-[(pyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6487875.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6487883.png)
![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6487894.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6487907.png)

![9-(3,4-dimethylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6487911.png)

![N'-[2-(morpholin-4-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6487925.png)
![2-(4-chlorophenoxy)-2-methyl-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B6487930.png)
